molecular formula C5H8O4 B2869113 Oxalic acid monoisopropyl ester CAS No. 57727-06-7

Oxalic acid monoisopropyl ester

Cat. No.: B2869113
CAS No.: 57727-06-7
M. Wt: 132.115
InChI Key: SXZMAVLCDKNPTD-UHFFFAOYSA-N
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Description

Oxalic acid monoisopropyl ester, also known as isopropyl oxalate, is an organic compound derived from oxalic acid and isopropyl alcohol. It is a monoester, meaning it has one ester group and one free carboxylic acid group. This compound is part of the broader class of oxalate esters, which are important intermediates in organic synthesis and have various applications in pharmaceuticals, polymers, and other industries .

Mechanism of Action

Target of Action

Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, primarily targets various biochemical processes in organisms. It is known to interact with enzymes such as proto-oncogene tyrosine-protein kinase Src . .

Mode of Action

It is known that oxalic acid and its derivatives can chelate with divalent ions like manganese or ferric ions . This chelation ability allows oxalates to participate indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Biochemical Pathways

Oxalic acid and its derivatives, including the monoisopropyl ester, are involved in various biochemical pathways. They are secondary metabolites secreted into the environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved indirectly in the degradation of the lignocellulose complex by fungi . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .

Result of Action

The result of the action of this compound is largely dependent on its interactions with its targets and the biochemical pathways it affects. For instance, the chelation ability of oxalates is considered a good factor in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions . Furthermore, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stones, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain divalent metal ions in the environment can affect the chelation ability of oxalates . Additionally, the pH and temperature of the environment can influence the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, is likely to participate in a variety of biochemical reactions. Oxalic acid is known to be produced by a variety of organisms, from simple microbes to complex animals . It is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA

Cellular Effects

The cellular effects of this compound are not well-studied. Oxalic acid, the parent compound, is known to have various effects on cells. For instance, it can bind with dietary calcium or magnesium to form insoluble calcium or magnesium oxalate, which may lead to low serum calcium or magnesium levels as well as renal failure

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. Oxalic acid is known to undergo various reactions. For instance, it can be synthesized via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex

Temporal Effects in Laboratory Settings

The resulting half-esters are stable over a long period of time

Dosage Effects in Animal Models

Oxalic acid is known to be a major component of kidney stones, which commonly contain calcium oxalate crystals

Metabolic Pathways

Oxalic acid is known to be involved in two pathways for its assimilation: the glycolate pathway and the serine pathway

Subcellular Localization

Tools like SLPred, an ensemble-based multi-view and multi-label protein subcellular localization prediction tool, could potentially be used to predict the subcellular localization of proteins that interact with this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalic acid monoisopropyl ester can be synthesized through the esterification of oxalic acid with isopropyl alcohol. One common method involves the use of oxalyl chloride and isopropyl alcohol. The reaction typically proceeds as follows:

Another method involves the selective monohydrolysis of diisopropyl oxalate. This process uses aqueous sodium hydroxide (NaOH) as a base and a co-solvent like tetrahydrofuran (THF) or acetonitrile at low temperatures (0-5°C). This method is environmentally friendly and yields high-purity products .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid monoisopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Oxalic acid monoisopropyl ester can be compared with other oxalate esters, such as:

Uniqueness

This compound is unique due to its monoester structure, which provides both an ester group and a free carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-oxo-2-propan-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMAVLCDKNPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57727-06-7
Record name propan-2-yl hydrogen oxalate
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